Structural Differentiation: Ether Oxygen Bridge Versus Direct Phenyl Linkage in the Acetamide Substituent
The target compound incorporates a 2-methoxyphenoxy group (Ar-O-CH2-CO-NH-) in which an ether oxygen bridges the aromatic ring to the acetamide carbonyl. The closest direct analog, 2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1798042-20-2), replaces this with a direct C-C bond (2-methoxyphenyl-CH2-CO-NH-). This structural difference alters the hydrogen-bond acceptor capacity, conformational flexibility, and electronic properties of the side chain. In related sEH inhibitor series, the presence of an ether oxygen in the alpha-position to the carbonyl has been associated with improved potency due to additional hydrogen-bonding interactions with the enzyme active site [1].
| Evidence Dimension | Hydrogen-bond acceptor count in acetamide side chain |
|---|---|
| Target Compound Data | Ether oxygen present; 1 additional H-bond acceptor |
| Comparator Or Baseline | 2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide (CAS 1798042-20-2); no ether oxygen |
| Quantified Difference | Qualitative structural difference; quantitative activity data unavailable for either compound |
| Conditions | Structural comparison based on chemical structures |
Why This Matters
The ether oxygen introduces an additional hydrogen-bond acceptor site that may enhance binding to catalytic tyrosine or aspartate residues in the sEH active site, potentially translating to potency differences that would be critical for assay design.
- [1] US Patent Application US20090227588. Substituted pyrazole compounds useful as soluble epoxide hydrolase inhibitors. Filed March 5, 2009. View Source
